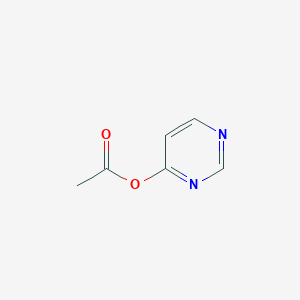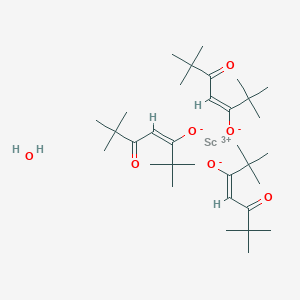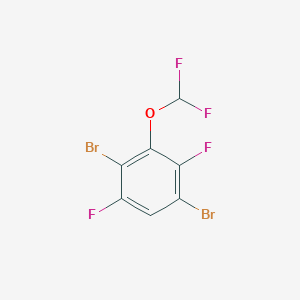
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7H2Br2F4O. This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2,5-difluoro-3-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale synthesis.
化学反応の分析
Types of Reactions
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, arylboronic acids (for Suzuki-Miyaura), alkenes (for Heck), and bases (e.g., potassium phosphate).
Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents like ethanol.
Major Products
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of 2,5-difluoro-3-(difluoromethoxy)benzene.
科学的研究の応用
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound forms biaryl linkages through palladium-catalyzed cross-coupling processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar structure but lacks the difluoromethoxy group.
1,4-Dibromo-2,3-difluorobenzene: Similar structure with different fluorine substitution pattern.
1,4-Dibromo-3-(difluoromethoxy)benzene: Similar structure but lacks the 2,5-difluoro substitution.
Uniqueness
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and difluoro groups, which can influence its reactivity and the types of reactions it can undergo. This combination of substituents makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.
特性
分子式 |
C7H2Br2F4O |
|---|---|
分子量 |
337.89 g/mol |
IUPAC名 |
1,4-dibromo-3-(difluoromethoxy)-2,5-difluorobenzene |
InChI |
InChI=1S/C7H2Br2F4O/c8-2-1-3(10)4(9)6(5(2)11)14-7(12)13/h1,7H |
InChIキー |
FGXZUZRVCKKFBQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)OC(F)F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


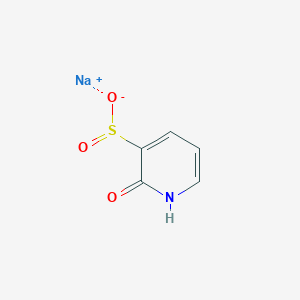
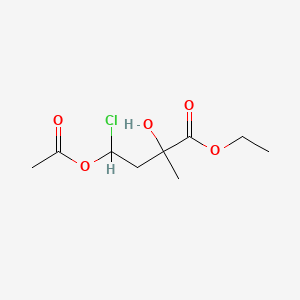
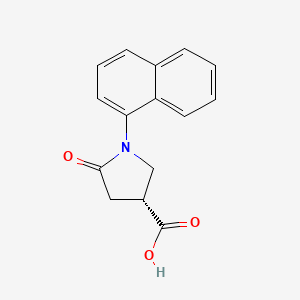
![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)
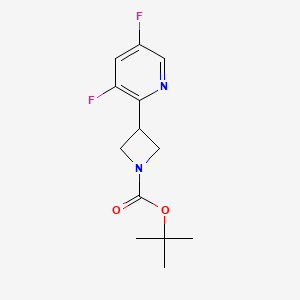
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
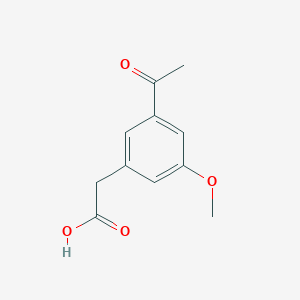

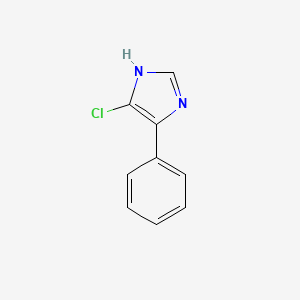
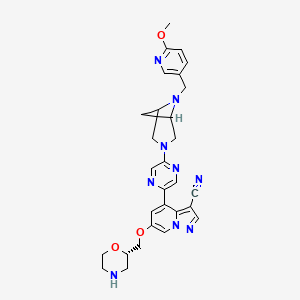
![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
